1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a quinoline moiety fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 8-hydroxyquinoline with piperidine derivatives. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which undergoes a condensation reaction with 8-hydroxyquinoline under specific conditions . The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity[][4].
Mechanism of Action
The mechanism of action of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent processes in cells . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
Piperidine-4-carboxylic acid: A precursor used in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties. Its ability to chelate metal ions and interact with biological macromolecules makes it a valuable compound for various applications.
Properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDOPGMIFFQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227515 |
Source
|
Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-39-9 |
Source
|
Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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